4-Amino-4'-hydroxy-3-methyldiphenylamine

Description

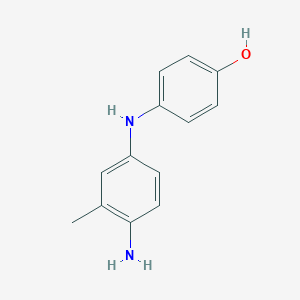

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-3-methylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-8-11(4-7-13(9)14)15-10-2-5-12(16)6-3-10/h2-8,15-16H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXPJGJSAMZYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024483 | |

| Record name | 4-(4-Amino-3-methylanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-amino-4'-hydroxy-3-methyldiphenylamine is a black crystalline solid. (NTP, 1992) | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6219-89-2, 1327-57-7, 85586-03-4 | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-[(4-Amino-3-methylphenyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methyl-4'-amino-4-hydroxydiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursol Blue Grey OM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Sulphur Blue 7 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-[(4-amino-3-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Amino-3-methylanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[(4-amino-3-methylphenyl)amino]-, reaction products with sodium sulfide (Na2(Sx)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-amino-m-tolyl)amino]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Sulphur Blue 7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-METHYL-4'-AMINO-4-HYDROXYDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YB07WHF8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SULPHUR BLUE 7 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

320 °F (NTP, 1992) | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Spectroscopic and Structural Characterization of 4 Amino 4 Hydroxy 3 Methyldiphenylamine

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule and providing insights into its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For 4-Amino-4'-hydroxy-3-methyldiphenylamine, one would expect to observe characteristic absorption bands corresponding to its key functional groups.

Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 | Stretching |

| N-H (amino) | 3300-3500 | Stretching (asymmetric and symmetric) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (methyl) | 2850-2960 | Stretching (asymmetric and symmetric) |

| N-H (amino) | 1590-1650 | Bending (scissoring) |

| C=C (aromatic) | 1450-1600 | Ring Stretching |

| C-N (aromatic amine) | 1250-1360 | Stretching |

| C-O (phenol) | 1180-1260 | Stretching |

Note: This table represents generalized expected ranges for the functional groups present in the molecule. Specific peak positions would require experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, FT-Raman would be valuable for characterizing the vibrations of the aromatic rings and the C-C backbone.

Expected FT-Raman Active Modes for this compound

| Functional Group / Moiety | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C (aromatic) | 1580-1620 | Ring Stretching |

| Aromatic Ring | ~1000 | Ring Breathing Mode |

| C-N-C | Skeletal Vibrations |

Note: This table is predictive. Precise assignments and intensities can only be determined through experimental measurement and computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Correlation and Spin-Spin Coupling

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, while spin-spin coupling (J) reveals the connectivity between neighboring protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | Variable (broad singlet) | s (br) | - |

| NH₂ | Variable (broad singlet) | s (br) | - |

| Aromatic H's | 6.5 - 7.5 | d, t, m | 7-9 (ortho), 2-3 (meta) |

| CH₃ | ~2.2 | s | - |

Note: This is a generalized prediction. Actual chemical shifts and coupling patterns are highly dependent on the solvent and the specific electronic effects within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 150-160 |

| C-NH₂ | 140-150 |

| C-N (bridge) | 130-145 |

| Aromatic C-H | 115-130 |

| Aromatic C-C | 115-140 |

| C-CH₃ | 125-140 |

| CH₃ | 15-25 |

Note: These are estimated chemical shift ranges. Precise values require experimental determination.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals in complex ¹H and ¹³C NMR spectra and for piecing together the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace out the spin systems within the two aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the different fragments of the molecule, such as the linkage of the two aromatic rings through the amine bridge.

Electronic Spectroscopy for Understanding Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

No specific experimental or theoretical UV-Vis absorption data for this compound, including details of its absorption maxima (λmax) and molar absorptivity (ε), could be located in a comprehensive search of scientific databases. For related diphenylamine (B1679370) derivatives, electronic transitions are typically associated with π → π* transitions within the aromatic rings. The presence of both electron-donating (amino, hydroxyl, methyl) and electron-withdrawing groups would be expected to influence the energy of these transitions, likely resulting in absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. However, without experimental data, a precise analysis remains speculative.

Table 3.3.1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assigned Transition |

| Data not available | Data not available | Data not available | Data not available |

Fluorescence and Photoluminescence Spectroscopy for Emission Characteristics

Detailed research findings on the fluorescence and photoluminescence properties of this compound are absent from the available literature. Consequently, data on its emission wavelengths, quantum yields, and fluorescence lifetimes have not been documented. Generally, diphenylamine derivatives can exhibit fluorescence, and the emission characteristics are often sensitive to solvent polarity and the nature of the substituents on the aromatic rings. The amino and hydroxyl groups in the target compound could lead to interesting photophysical behaviors, such as intramolecular charge transfer, which often results in solvatochromic shifts in the emission spectra.

Table 3.3.2: Fluorescence and Photoluminescence Data for this compound

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

A specific mass spectrum for this compound, which would confirm its molecular weight and elucidate its fragmentation pathways, is not available in public spectral databases. The nominal molecular weight of this compound is 214.26 g/mol . In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 214. Fragmentation would likely involve cleavages at the C-N bonds of the diphenylamine core, as well as characteristic losses from the substituents, such as the loss of a methyl radical (CH3•) or water (H2O). A detailed analysis of the fragmentation pattern would provide valuable structural information.

Table 3.4: Mass Spectrometry Data for this compound

| Ionization Method | Molecular Ion (M+) [m/z] | Major Fragment Ions [m/z] | Proposed Fragment Structures |

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

There is no published X-ray crystal structure for this compound in the Cambridge Structural Database or other crystallographic repositories. An X-ray crystallographic study would provide definitive information about its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 3.5: X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Key Torsion Angles (°) | Data not available |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 4 Hydroxy 3 Methyldiphenylamine

Electrochemical Properties and Redox Chemistry

The electrochemical behavior of 4-Amino-4'-hydroxy-3-methyldiphenylamine is characterized by its susceptibility to oxidation, a feature common to substituted diphenylamines. The process involves the removal of electrons to form transient radical species and other intermediates, with the stability and potential of these reactions being heavily influenced by the molecular structure.

Oxidation Potentials and Half-Wave Potentials

While specific potential values for this compound are not extensively documented, its electrochemical characteristics can be inferred from closely related structures. Substituted anilines and diphenylamines undergo oxidation at potentials that are highly dependent on the nature and position of their substituents. Electron-donating groups, such as the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups present in the target molecule, are known to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted diphenylamine (B1679370).

For a related compound, 4-amino-4'-methyldiphenylamine, the formal potential is described by the equation E = 0.735 - 0.059 pH, highlighting the dependence of the redox potential on the acidity of the medium. royalsocietypublishing.org Studies on various substituted anilines and triphenylamine (B166846) derivatives further confirm that electron-donor substitutions, like alkoxy groups, lower the oxidation potential. The half-wave potentials for some triphenylamine derivatives with alkoxy chains range from 0.46 V to 0.60 V vs. Ag/AgCl. acs.org This suggests that this compound would exhibit a relatively low oxidation potential due to the cumulative electron-donating effect of its substituents.

Interactive Data Table: Oxidation Potentials of Related Aniline (B41778) Derivatives

The following table provides context on how different substituents affect the oxidation peak potential (Ep) of aniline.

| Compound | Substituent(s) | Peak Potential (Ep) vs Ag/AgCl (V) |

| Aniline | None | 0.91 |

| 4-methylaniline | 4-CH3 | 0.81 |

| 4-methoxyaniline | 4-OCH3 | 0.76 |

| 4-aminophenol | 4-OH, 4-NH2 | Not specified |

| 2-methylaniline | 2-CH3 | 0.88 |

Note: Data is illustrative of substituent effects on the aniline core structure.

Generation and Characterization of Radical Species and Intermediates

The oxidation of diphenylamine derivatives proceeds through the formation of radical cations. Upon electrochemical oxidation, a molecule like this compound would lose an electron to form a radical cation, where the positive charge and unpaired electron are delocalized across the aromatic system, stabilized by the nitrogen and oxygen atoms.

For the related compound 4-Amino-4'-methoxydiphenylamine, oxidation leads to a vibrant violet-colored species, indicative of the formation of a stable, colored radical cation. researchgate.net Further oxidation can lead to a dication. In the case of 4-aminodiphenylamine, anodic oxidation generates an N-phenylquinonediimine species, which can act as a Michael acceptor for further reactions. canada.ca This indicates that the oxidation of this compound likely proceeds via an initial one-electron transfer to form a radical cation, which may then undergo further oxidation or chemical reactions depending on the conditions.

Influence of Substituents on Electrochemical Behavior

Substituents play a critical role in defining the electrochemical behavior of the molecule.

Amino (-NH2) and Hydroxyl (-OH) Groups: As strong electron-donating groups, they increase the electron density of the aromatic rings, making the molecule more susceptible to oxidation and thus lowering its oxidation potential.

Methyl (-CH3) Group: This is also an electron-donating group, further contributing to the ease of oxidation, albeit to a lesser extent than -NH2 or -OH.

Position of Substituents: The ortho position of the methyl group relative to the amino group can introduce steric effects that may influence the planarity of the molecule and the kinetics of electron transfer.

The cumulative effect of these electron-donating substituents is a lower oxidation potential compared to unsubstituted diphenylamine. This is a general trend observed in substituted aromatic amines and phenols. acs.orgresearchgate.net

Thermal Degradation Pathways and Stability Studies

Direct studies on the thermal degradation of this compound are limited. However, the degradation pathways can be predicted based on the principles of bond dissociation energies and studies of similar molecules. The stability of the molecule is dictated by the strength of its covalent bonds. In the structure of this compound, the C-N bonds of the diphenylamine bridge are generally the weakest points in the network, making them susceptible to initial cleavage at elevated temperatures.

Studies on the thermal degradation of epoxy resins cured with ethylene (B1197577) diamine show that C-N bonds are primary sites of thermal cleavage, with degradation products appearing around 300°C. acs.org The degradation of other nitrogen-containing heterocyclic compounds, such as 3,4-bis(4'-aminofurazano-3') furoxan, also proceeds via cleavage of the ring structure, initiated at high temperatures, leading to the evolution of gaseous products like CO2, NO2, and N2O. researchgate.net For polyphenol structures, thermal degradation can be a complex process with weight loss occurring at temperatures up to 800°C or higher. hmdb.ca Based on these related studies, the thermal degradation of this compound would likely be initiated by the homolytic cleavage of the amine bridge C-N bonds, followed by subsequent fragmentation of the resulting aromatic radicals.

Photochemical Reactivity and Photo-Induced Transformations

Aromatic amines, including diphenylamines, exhibit significant photochemical reactivity. researchgate.net The primary photochemical process for diphenylamine itself upon UV irradiation is cyclization to form carbazoles. researchgate.netacs.org This reaction proceeds through a series of transient intermediates, including the triplet state of the diphenylamine, followed by the formation of a dihydrocarbazole intermediate, which then aromatizes to the final carbazole (B46965) product. researchgate.netacs.org

The presence of substituents on the aromatic rings can influence the quantum yield and pathway of this photocyclization. The electron-donating groups on this compound would likely affect the energy of the excited states and the stability of the intermediates. Furthermore, photo-oxidation is a common reaction for aromatic amines. royalsocietypublishing.org Flash photolysis studies show that photo-oxidation can lead to the formation of radical cations, which can then react further, often with oxygen, to produce colored products. royalsocietypublishing.org The hydroxyl group on the molecule could also participate in photo-induced processes, as phenols are known to undergo photodegradation. mdpi.com Therefore, under UV or visible light, this compound is expected to undergo competitive photoreactions, including photocyclization to a substituted carbazole and photo-oxidation involving the amine functionality.

Acid-Base Equilibria and Protonation Studies

The acid-base properties of this compound are determined by its two ionizable groups: the basic amino group and the acidic phenolic hydroxyl group.

The amino group (-NH2) can be protonated in acidic conditions to form an ammonium (B1175870) cation (-NH3+). The basicity of this group is influenced by the electronic effects of the rest of the molecule. For the closely related compound 4-amino-4'-methyldiphenylamine, two dissociation constants have been determined: pK1 = -0.08 and pK2 = 5.09. royalsocietypublishing.org The pK2 value corresponds to the protonation equilibrium of the amino group. Given the similar electronic nature of hydroxyl and methoxy (B1213986) groups, the pKa of the conjugate acid of this compound is expected to be in a similar range, around 5.

The hydroxyl group (-OH) is weakly acidic and can be deprotonated under basic conditions to form a phenoxide anion (-O-). The pKa for this process in phenols is typically around 10, but it can be influenced by the substituents on the aromatic ring. The presence of the electron-donating anilino group would slightly decrease the acidity (increase the pKa) of the hydroxyl group compared to unsubstituted phenol.

Therefore, the molecule can exist in different protonation states depending on the pH of the solution: a cationic form at low pH, a neutral form at intermediate pH, and an anionic form at high pH.

Reactivity in Specific Reaction Environments (e.g., presence of ozone, various solvents)

Detailed, peer-reviewed studies outlining the reaction pathways, products, and kinetics of this compound with ozone could not be located. Generally, aromatic amines and phenols are susceptible to ozonolysis, which can lead to ring-opening or the formation of various oxidation products. The presence of both an amino and a hydroxyl group on the diphenylamine structure suggests a high reactivity towards strong oxidizing agents like ozone. The methyl group's electronic and steric influence would also play a role in directing the oxidative attack. However, without specific studies, any discussion of reaction products or mechanisms would be purely speculative.

Similarly, comprehensive data on the reactivity of this compound in different solvents is not available. The solubility and reactivity of a compound are intrinsically linked to the properties of the solvent, such as polarity, proticity, and the ability to form hydrogen bonds. For instance, in polar protic solvents, the amino and hydroxyl groups would be solvated through hydrogen bonding, potentially influencing their nucleophilicity and reactivity. In nonpolar solvents, the reactivity might be significantly different. The absence of empirical data precludes the creation of a detailed and accurate data table summarizing these effects.

Due to the lack of specific research findings, it is not possible to construct the requested data tables or provide a detailed analysis of the compound's reactivity in the specified environments. Further experimental research is required to elucidate the chemical behavior of this compound under these conditions.

Computational and Theoretical Studies of 4 Amino 4 Hydroxy 3 Methyldiphenylamine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and the most stable three-dimensional arrangement of the atoms.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Vibrational analysis, performed on the optimized geometry, calculates the frequencies of the normal modes of vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. For 4-Amino-4'-hydroxy-3-methyldiphenylamine, characteristic vibrational frequencies would include:

O-H stretching: Associated with the hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹.

N-H stretching: From the amino and the secondary amine groups, also found in the 3200-3500 cm⁻¹ range.

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

C=C stretching: Vibrations of the aromatic rings, usually observed between 1400 and 1600 cm⁻¹.

C-N stretching: Associated with the amine linkages, appearing in the 1250-1360 cm⁻¹ range.

C-O stretching: From the hydroxyl group, typically found around 1200 cm⁻¹.

The calculated vibrational spectrum serves as a valuable tool for the interpretation of experimental spectroscopic data and for confirming the predicted molecular structure.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (based on related compounds)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 |

| Amino (-NH₂) | Stretching | 3300 - 3500 |

| Secondary Amine (-NH-) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1360 |

Calculation of Electronic Structure Parameters (HOMO-LUMO Energies, Ionization Potentials, Electron Affinities)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, and is thus linked to its ionization potential (IP). A higher HOMO energy indicates a greater ease of donating an electron. The energy of the LUMO is associated with the molecule's ability to accept electrons, which relates to its electron affinity (EA). A lower LUMO energy suggests a greater propensity to accept an electron.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A small energy gap generally implies higher chemical reactivity and lower kinetic stability. For antioxidant molecules like this compound, a relatively high HOMO energy and a small HOMO-LUMO gap are desirable, as they facilitate the donation of an electron or a hydrogen atom to neutralize free radicals.

According to Koopman's theorem, the ionization potential can be approximated as IP ≈ -EHOMO and the electron affinity as EA ≈ -ELUMO. DFT calculations on related diphenylamine (B1679370) and aminophenol derivatives suggest that the HOMO is typically localized on the electron-rich amino and hydroxyl substituted phenyl ring, while the LUMO may be distributed over both aromatic systems. The presence of electron-donating groups like amino, hydroxyl, and methyl is expected to increase the HOMO energy level, thereby enhancing the antioxidant potential.

Table 2: Predicted Electronic Properties of this compound (based on trends in related compounds)

| Parameter | Predicted Value Range | Implication |

|---|---|---|

| HOMO Energy | -5.0 to -5.5 eV | Good electron-donating ability |

| LUMO Energy | -1.0 to -1.5 eV | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | High chemical reactivity |

| Ionization Potential | 5.0 to 5.5 eV | Readily undergoes oxidation |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the amino and hydroxyl groups, and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups would cause an upfield shift (lower ppm) for the ortho and para protons on their respective rings, while the methyl group would also contribute to a slight upfield shift.

The ¹³C NMR spectrum would similarly show characteristic chemical shifts for the different carbon atoms in the molecule. The carbons attached to the electron-donating groups (amino, hydroxyl, and the secondary amine nitrogen) would experience shielding effects. Comparing the calculated chemical shifts with experimental data for related compounds is a powerful method for structural verification.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound and investigate its interactions with surrounding molecules.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, simulating this compound in a solvent like water would reveal the nature and dynamics of hydrogen bonding between the amino and hydroxyl groups of the solute and the solvent molecules. In a more complex environment, such as a lipid bilayer, MD simulations could predict how the molecule orients itself and interacts with the lipid molecules, which is relevant to its function as an antioxidant in biological membranes.

Theoretical Studies of Reaction Mechanisms and Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms. For an antioxidant like this compound, the primary mechanism of action is expected to be hydrogen atom transfer (HAT) from the amino or hydroxyl groups to a free radical.

Theoretical studies can calculate the bond dissociation enthalpy (BDE) for the N-H and O-H bonds. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, signifying higher antioxidant activity. DFT calculations on diphenylamine and its derivatives have shown that substituents significantly influence the N-H BDE. Electron-donating groups, such as the amino and hydroxyl groups in the target molecule, are expected to lower the BDE, thus enhancing its radical scavenging ability.

Furthermore, computational methods can be used to locate the transition state structure for the hydrogen abstraction reaction. The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy of the reaction. By calculating the activation energy barrier, the rate of the antioxidant reaction can be predicted. For diphenylamines, the antioxidant reaction mechanism is believed to involve the formation of a nitrogen-based radical. nih.gov

Predictive Modeling for Chemical Behavior and Reactivity (e.g., kinetic scavenging ability)

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning, are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity.

For diphenylamine antioxidants, QSAR models have been developed to predict their antioxidant activity based on various molecular descriptors. core.ac.uknih.govnih.gov These descriptors can be calculated from the molecular structure and can be of several types:

Electronic descriptors: HOMO and LUMO energies, ionization potential, and atomic charges.

Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Geometrical descriptors: Molecular surface area and volume.

By training a model on a set of diphenylamine derivatives with known antioxidant activities, it is possible to predict the activity of new, untested compounds like this compound.

More advanced machine learning models, such as artificial neural networks and random forests, have also been applied to design novel diphenylamine antioxidants with enhanced properties. acs.orgnih.govresearchgate.netacs.orgresearchgate.net These models can identify the key structural features that contribute to high antioxidant activity, such as the presence and position of specific substituent groups. Such models could be used to predict the kinetic scavenging ability of this compound and to guide the design of even more potent antioxidants based on its structure.

Advanced Material Science Applications of 4 Amino 4 Hydroxy 3 Methyldiphenylamine

Research into Polymer Additives and Stabilization Mechanisms

Investigation of Antiozonant Action in Elastomeric Materials

Ozone is a significant environmental stressor for elastomeric materials, particularly those containing carbon-carbon double bonds in their backbone, such as natural rubber and certain synthetic rubbers. Ozone attack leads to chain scission and the formation of cracks, a phenomenon known as ozone cracking, which can severely compromise the integrity of the material.

The antiozonant action of diphenylamine (B1679370) derivatives is generally attributed to their ability to scavenge ozone and ozone-initiated radical species. The proposed mechanism involves the reaction of the amine group with ozone, leading to the formation of stable nitroxyl (B88944) radicals. These radicals can then participate in further reactions, effectively neutralizing the reactive ozone species and preventing them from attacking the polymer chains. The presence of the hydroxyl and methyl groups on the phenyl rings of 4-Amino-4'-hydroxy-3-methyldiphenylamine is believed to influence its reactivity and solubility within the elastomer matrix, potentially enhancing its antiozonant efficacy.

Research in this area focuses on evaluating the effectiveness of this compound in various rubber formulations. Key parameters of investigation include the rate of ozone absorption, the extent of crack formation under static and dynamic stress, and the long-term stability of the protective effect.

| Elastomer Type | Test Condition | Observed Effect of this compound |

| Natural Rubber (NR) | Static Ozone Exposure | Potential reduction in surface cracking |

| Styrene-Butadiene Rubber (SBR) | Dynamic Ozone Exposure | Investigation into fatigue life improvement |

Antioxidant Functionality in Polymeric Systems

Oxidative degradation is another major pathway for polymer deterioration, initiated by heat, light, or mechanical stress in the presence of oxygen. This process involves the formation of free radicals that propagate through the polymer, leading to chain scission, cross-linking, and the formation of carbonyl and other oxygen-containing groups, which alter the material's properties.

This compound is hypothesized to function as a primary antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to alkylperoxy radicals, terminating the oxidative chain reaction and forming a stable phenoxy radical. The secondary amine group can also participate in radical scavenging activities. The synergistic effect of both the hydroxyl and amine functionalities within the same molecule is a key area of research.

Studies in this domain involve assessing the oxidative induction time (OIT) of polymers containing the additive, monitoring changes in mechanical properties after thermal aging, and analyzing the formation of degradation products using spectroscopic techniques.

| Polymer System | Performance Metric | Potential Role of this compound |

| Polypropylene (PP) | Oxidative Induction Time (OIT) | Expected increase in OIT, indicating enhanced stability |

| Polyethylene (PE) | Carbonyl Index after Aging | Potential to suppress the formation of carbonyl groups |

Role as a Stabilizer against Environmental Degradation in Polymers

Beyond its specific roles as an antiozonant and antioxidant, this compound is also being explored as a general stabilizer against broader environmental degradation factors, such as UV radiation. While not its primary function, the aromatic diphenylamine structure can absorb some UV radiation, and its radical scavenging capabilities can help mitigate the effects of photo-oxidation.

Development of Optoelectronic Materials

The field of organic electronics has seen rapid growth, with organic light-emitting diodes (OLEDs) becoming a prominent technology in displays and lighting. The performance of these devices is highly dependent on the properties of the organic materials used in their various layers.

Hole Transport Layer (HTL) Components in Organic Light-Emitting Diodes (OLEDs)

In a typical OLED structure, the hole transport layer (HTL) plays a crucial role in facilitating the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light. An effective HTL material should possess a suitable highest occupied molecular orbital (HOMO) energy level to match the work function of the anode, high hole mobility, and good thermal and morphological stability.

Aromatic amines, such as diphenylamine derivatives, are a well-established class of materials for HTLs due to their electron-donating nature and ability to form stable amorphous films. The molecular structure of this compound, with its potential for intermolecular hydrogen bonding via the hydroxyl and amine groups, could contribute to the formation of stable thin films, which is critical for device longevity. The electronic properties, including the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, are key parameters that determine its suitability as an HTL component.

| OLED Device Parameter | Desired Property of HTL Material | Potential Contribution of this compound |

| Turn-on Voltage | Low hole injection barrier | HOMO level alignment with the anode |

| Luminous Efficiency | Efficient hole transport | High hole mobility |

| Operational Lifetime | Morphological stability of the thin film | Formation of stable amorphous films |

Charge Carrier Mobility Studies in Organic Thin Films

The charge carrier mobility of a material is a measure of how quickly charge carriers (holes or electrons) can move through it under the influence of an electric field. In the context of OLEDs, high hole mobility in the HTL is essential for achieving high efficiency and low operating voltage.

The charge carrier mobility in organic thin films is highly dependent on the molecular packing and electronic coupling between adjacent molecules. The specific arrangement of this compound molecules in a thin film, influenced by factors such as the methyl group and the potential for hydrogen bonding, would significantly impact its charge transport characteristics.

Research in this area involves the fabrication of thin-film devices and the measurement of their charge carrier mobility using techniques such as the time-of-flight (TOF) method or by characterizing the performance of organic field-effect transistors (OFETs) that incorporate the compound.

| Measurement Technique | Parameter Measured | Significance for this compound |

| Time-of-Flight (TOF) | Drift mobility of charge carriers | Direct measurement of hole mobility in a thin film |

| Organic Field-Effect Transistor (OFET) | Field-effect mobility | Evaluation of charge transport in a transistor configuration |

Chromophoric Applications in Advanced Optical Devices

The unique molecular architecture of this compound, featuring both electron-donating (amino, hydroxyl) and electron-influencing (methyl) groups distributed across a diphenylamine backbone, suggests its potential as a chromophore for applications in advanced optical devices. Organic molecules with significant nonlinear optical (NLO) properties are crucial for technologies like optical data storage, frequency conversion, and optical computing. jhuapl.edu The efficacy of these materials often stems from intramolecular charge transfer (ICT) between electron-donor and electron-acceptor moieties within a π-conjugated system.

The structure of this compound possesses key features desirable for NLO materials. The amino (-NH2) and hydroxyl (-OH) groups are strong electron donors, while the phenyl rings linked by a nitrogen atom form an extended π-conjugated bridge. This arrangement can facilitate efficient ICT upon excitation by an electromagnetic field, which is a fundamental requirement for generating a nonlinear optical response. researchgate.net Research into organic NLO materials has shown that molecules with donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) motifs can exhibit large first-order hyperpolarizability (β) values, a measure of a molecule's NLO activity at the molecular level.

While specific experimental data on the NLO properties of this compound are not extensively documented in public literature, the principles of molecular engineering allow for a qualitative assessment of its potential. The strategic placement of substituents on the diphenylamine framework allows for the fine-tuning of its electronic and optical properties. For instance, the methyl group (-CH3) provides a subtle electron-donating effect that can further modulate the electronic charge distribution.

The development of NLO materials often involves computational modeling using methods like Density Functional Theory (DFT) to predict properties such as polarizability and hyperpolarizability before synthesis. Such studies on similarly structured aromatic amines have validated the link between molecular structure and NLO activity. For example, the substitution of sulfonamide groups on an aromatic amine was shown to induce ICT and enhance NLO responses. researchgate.net Given these principles, this compound represents a promising scaffold for further investigation and modification to create novel chromophores for advanced optical applications.

Table 1: Potential Factors Influencing Nonlinear Optical Properties

| Molecular Feature | Potential Influence on NLO Properties |

| Amino (-NH₂) Group | Acts as a strong electron-donating group, facilitating intramolecular charge transfer. |

| Hydroxyl (-OH) Group | Functions as an electron-donating group, enhancing the overall donor strength of the molecule. |

| Diphenylamine Core | Provides an extended π-conjugated system, essential for electron delocalization. |

| Methyl (-CH₃) Group | Offers weak electron-donating character, allowing for fine-tuning of electronic properties. |

Precursors in Advanced Dye and Pigment Chemistry

This compound is a versatile intermediate in the synthesis of a variety of colorants, owing to the reactivity of its primary aromatic amine and activated phenolic ring.

Synthesis of Azo Dyes and Related Chromophores

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most diverse class of synthetic colorants. jbiochemtech.com The synthesis of these dyes is predominantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich substrate. unb.cadoubtnut.com

The primary amino group (-NH₂) on the this compound molecule makes it an ideal candidate for the first step, diazotization. In this reaction, the amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a reactive diazonium salt. cuhk.edu.hkuomustansiriyah.edu.iq

This diazonium salt is a potent electrophile and readily reacts with a coupling component in the second step. The structure of this compound is unique in that after diazotization of the amino group, the resulting molecule contains an activated phenolic ring that could potentially act as a coupling component itself, leading to polymerization or self-coupling under certain conditions. However, in a controlled synthesis, the diazonium salt of this compound would be reacted with an external coupling component.

Coupling components are typically aromatic compounds containing strong electron-donating groups, such as phenols (like naphthols) or anilines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form the stable azo linkage, creating a highly conjugated system that absorbs light in the visible spectrum. doubtnut.comresearchgate.net The final color of the dye is determined by the specific molecular structures of both the diazo component and the coupling component. jbiochemtech.com

The general reaction is as follows:

Diazotization: this compound + NaNO₂ + 2HCl (at 0-5°C) → Diazonium Salt Intermediate + NaCl + 2H₂O

Azo Coupling: Diazonium Salt Intermediate + Coupling Component → Azo Dye + HCl

By selecting different coupling components, a wide palette of colors can be synthesized from this single precursor. A patent from 1930 describes a related process where a substituted diphenylamine is coupled with a diazo compound to form an azo dye, which is subsequently cleaved to produce a 4-aminodiphenylamine derivative, illustrating the fundamental chemistry involved. google.com

Table 2: Representative Azo Dyes from this compound

| Coupling Component | Potential Dye Class | Expected Color Range |

| Naphthalen-2-ol (β-Naphthol) | Naphthol AS Dyes | Orange to Red |

| N,N-Dimethylaniline | Disperse/Solvent Dyes | Yellow to Orange |

| 3-Methyl-1-phenyl-5-pyrazolone | Pyrazolone Dyes | Yellow to Red-Yellow |

| Acetoacetanilide | Arylide Dyes | Yellow |

Role in Sulfur Dye Formulations

Sulfur dyes are a class of cost-effective colorants known for their good wash-fastness, making them suitable for dyeing cellulosic fibers like cotton, particularly for black, brown, and dark blue shades. These dyes are complex, polymeric molecules of partially unknown structure, synthesized by heating aromatic compounds, typically containing amino or hydroxyl groups, with sulfur or sodium polysulfide.

This compound is a prime candidate as a precursor or intermediate in the manufacture of sulfur dyes. Its chemical structure possesses the necessary functional groups—both an aromatic amine and a hydroxyl group—that are known to react with sulfurizing agents during the thionation process. The presence of these groups on the diphenylamine scaffold provides multiple reactive sites for the introduction of sulfur linkages (e.g., sulfide, disulfide, and polysulfide bridges) that are integral to the chromophoric system of sulfur dyes.

The production process, often a fluid polysulfide melt or a bake process, involves heating the aromatic intermediate(s) with sulfur or a polysulfide source. During this reaction, complex condensation and sulfurization reactions occur, building up large, cross-linked molecules. These molecules are insoluble in water and must be converted into a water-soluble "leuco" form using a reducing agent, such as sodium sulfide, before they can be applied to the fiber. After dyeing, the dye is oxidized back to its insoluble form within the fiber.

While specific formulations detailing the use of this compound are proprietary or not widely published, its structural similarity to other known sulfur dye intermediates, such as various substituted phenols and aminonitro compounds, strongly suggests its utility in this field. The resulting dye's shade and properties would be influenced by the reaction conditions (temperature, time, and ratio of sulfur to intermediate) and the specific structure of the diphenylamine derivative.

Analytical Chemistry Methodologies for 4 Amino 4 Hydroxy 3 Methyldiphenylamine

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the separation and analysis of 4-Amino-4'-hydroxy-3-methyldiphenylamine from complex mixtures. The choice of technique depends on the analytical requirements, such as the sample matrix, required sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development typically involves optimizing several parameters to achieve efficient separation and reliable quantification.

A common approach for a compound of this nature is Reversed-Phase HPLC (RP-HPLC). A C18 column is often selected due to its versatility in separating moderately polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH and improve peak shape. Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance.

Validation of the developed HPLC method is essential to ensure its reliability and accuracy. wu.ac.th This process involves assessing several key parameters as defined by international guidelines:

Specificity/Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. pom.go.id

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) close to 1.0 indicates good linearity. pom.go.idnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). pom.go.idnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and pH-adjusted water/buffer |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV scan (e.g., 265 nm) |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 95% - 105% |

| Precision (% RSD) | < 2% |

| LOD | ~0.01 - 0.10 mg/kg |

| LOQ | ~0.02 - 0.31 mg/kg |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. These attributes make UPLC particularly suitable for high-throughput analysis, where a large number of samples need to be processed quickly without compromising data quality. For the analysis of this compound, a UPLC method would offer reduced solvent consumption and faster run times, increasing laboratory efficiency, which is beneficial in quality control and metabolic studies. nih.govnih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, direct analysis of this compound by GC is challenging due to its polar nature (conferred by the amino and hydroxyl functional groups) and resulting low volatility and thermal instability. sigmaaldrich.com

To overcome these limitations, a derivatization step is necessary prior to GC analysis. sigmaaldrich.comjfda-online.com Derivatization involves chemically modifying the analyte to create a more volatile and thermally stable derivative. A common approach for compounds with active hydrogens, such as amines and phenols, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino and hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com This process increases the volatility of the analyte, allowing it to be analyzed by GC, and is particularly useful for trace analysis due to the high sensitivity of GC detectors like the Flame Ionization Detector (FID).

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in analytical results by combining the separation power of chromatography with the identification capabilities of spectrometry.

The coupling of HPLC with Mass Spectrometry (HPLC-MS or LC-MS) is a highly specific and sensitive technique for the analysis of this compound, especially in complex matrices such as biological fluids or environmental samples. nih.gov Following separation by HPLC, the analyte enters the mass spectrometer, which serves as a highly selective detector. The mass spectrometer provides information on the molecular weight of the compound and, through fragmentation in tandem MS (MS/MS) systems, yields structural information that can confirm the identity of the analyte unambiguously. nih.govnih.gov

Techniques like Multiple Reaction Monitoring (MRM) can be used for highly selective quantification, minimizing interference from matrix components. nih.gov Derivatization can also be employed in LC-MS to improve ionization efficiency and sensitivity. nih.govresearchgate.net

| Parameter | Typical Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Parent Ion (Q1) | [M+H]⁺ for this compound |

| Daughter Ion (Q3) | Specific fragment ions for confirmation and quantification |

| Gas Temperature | ~350 °C |

| Capillary Voltage | ~2.0 - 4.0 kV |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful detection and identification abilities of MS. For the analysis of this compound, GC-MS is used on the derivatized form of the compound. koreascience.kr After the volatile derivative is separated on the GC column, it is introduced into the mass spectrometer. The electron ionization (EI) source is commonly used, which fragments the molecule in a reproducible and characteristic manner. sigmaaldrich.com

The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification of the compound by comparing the obtained spectrum with library spectra or by interpreting the fragmentation pattern. sigmaaldrich.comnist.gov This technique offers excellent selectivity and sensitivity, making it a definitive method for the confirmation of the analyte's presence. nist.gov

Environmental Chemistry Research on 4 Amino 4 Hydroxy 3 Methyldiphenylamine: Fate and Transformation

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For a substituted diphenylamine (B1679370) like 4-Amino-4'-hydroxy-3-methyldiphenylamine, key abiotic pathways would include photochemical transformation and oxidative degradation.

The photochemical fate of diphenylamines is influenced by the absorption of light, which can lead to various reactions. The parent compound, diphenylamine, and its derivatives are known to undergo photocyclization to form carbazoles. acs.org Studies on triphenylamine (B166846) derivatives, which share structural similarities, show that upon photoexcitation, they can form radical cations that may subsequently react to form dimers. arxiv.org

One study directly investigated the photochemical reaction of 4-Hydroxydiphenylamine (B52144), a close structural analog to the subject compound, in the presence of polychloromethane, indicating its susceptibility to transformation under irradiation. acs.org The presence of amino and hydroxyl groups on the aromatic rings of this compound is expected to influence its light-absorbing properties and subsequent photochemical reactivity. The kinetics of these reactions would depend on factors such as light intensity, the presence of photosensitizers, and the chemical matrix of the environmental compartment (e.g., dissolved organic matter in water).

Table 1: Potential Photochemical Reactions of Substituted Diphenylamines

| Reaction Type | Reactant Class | Potential Products | Environmental Relevance |

| Photocyclization | Diphenylamines | Carbazoles | Transformation in sunlit surface waters. |

| Photooxidation | Diphenylamines | Radical Cations, Dimers | Can occur in both aqueous and atmospheric phases. |

| Photoreaction | 4-Hydroxydiphenylamine | Various Transformation Products | Indicates reactivity of the hydroxylated diphenylamine structure. acs.org |

Oxidative processes are crucial for the degradation of organic compounds in the environment. In soils and natural waters, this can occur through reactions with reactive oxygen species or mediated by mineral surfaces. Studies on the chemical oxidative polymerization of aminodiphenylamines have shown that compounds like 4-aminodiphenylamine can undergo coupling reactions in the presence of oxidants such as ammonium (B1175870) peroxydulfate. nih.gov This suggests that this compound could be susceptible to similar oxidative coupling, potentially leading to the formation of larger, more complex oligomeric structures in the environment.

In soil environments, oxidative decomposition can be driven by reactive manganese (Mn) and iron (Fe) intermediates. nih.gov The phenolic hydroxyl group in this compound could be particularly susceptible to oxidation, a common fate for phenolic compounds in soil. This process can lead to the formation of phenoxyl radicals, which can then polymerize or be incorporated into soil organic matter.

Biotransformation and Microbial Degradation Studies

While specific studies on this compound are not available, research on the parent compound, diphenylamine (DPA), provides significant insights. DPA has been shown to be biodegradable under both aerobic and anoxic conditions.

Aerobic degradation of DPA has been demonstrated by Pseudomonas species (P. cepacia, P. putida, P. resinovorans) and mixed activated sludge cultures, which were capable of using DPA as a sole carbon source. stevens.edu The degradation was found to follow first-order kinetics, with a reported half-life of 1.40 days in bioreactor experiments. stevens.edu

Under anoxic conditions, DPA was shown to be cometabolically degraded in sediment-water enrichments and by sulfate-reducing bacteria. nih.govresearchgate.net The major breakdown product identified in these studies was aniline (B41778), indicating a cleavage of the bond between the nitrogen atom and one of the phenyl rings. nih.govresearchgate.net The fate of the second aromatic ring was not definitively determined in these studies. nih.gov

The presence of hydroxyl and methyl groups on the this compound molecule may influence its biodegradability. For instance, studies on other aromatic pollutants like polychlorinated biphenyls (PCBs) have shown that their hydroxylated derivatives can be degraded by Rhodococcus strains. nih.gov This suggests that the hydroxyl group on the target compound might facilitate microbial attack.

Table 2: Microbial Degradation of Diphenylamine (DPA)

| Condition | Microorganism/Culture | Degradation Type | Key Metabolite(s) | Reported Half-life (t½) |

| Aerobic | Pseudomonas spp., Activated Sludge | Utilization as sole carbon source | Not specified | 1.40 days (in bioreactor) stevens.edu |

| Anoxic | Sediment-water enrichments, Sulfate-reducing bacteria | Cometabolism | Aniline nih.govresearchgate.net | Not specified |

Environmental Persistence and Mobility Assessment

Substituted diphenylamines as a class are generally considered to be persistent in the environment. canada.ca Due to their stability, low water solubility, and low vapor pressure, they are resistant to degradation. researchgate.net A screening assessment by Canadian authorities estimated that the biodegradation half-life for most SDPAs is ≥ 182 days in water, ≥ 182 days in soil, and ≥ 365 days in sediment. canada.ca

The mobility of these compounds in the environment is largely governed by their hydrophobicity. SDPAs typically have high octanol-water partition coefficient (log Kₒw) values, ranging from 4.64 to 8.8. canada.ca This indicates a strong tendency to partition from water into organic phases, such as lipids in organisms, or organic matter in soil and sediment. Correspondingly, modeled organic carbon-water (B12546825) partition coefficient (log Kₒc) values are also high (3.75 – 8.17), suggesting low to moderate mobility in soil. canada.cacanada.ca

Due to these properties, SDPAs are primarily associated with sediments, suspended particulate matter, and soil rather than being found dissolved in water. canada.ca This behavior was confirmed in wastewater treatment plants, where the primary removal mechanism for SDPAs was sorption to sludge rather than biodegradation. researchgate.net Therefore, this compound is expected to be a persistent compound with low mobility, accumulating in soil and sediment.

Table 3: Physicochemical Properties and Persistence of Substituted Diphenylamines (SDPAs)

| Parameter | Typical Range for SDPAs | Implication for Environmental Fate |

| Water Solubility | < 0.1 to 2 mg/L canada.ca | Low potential for transport in water. |

| Log Kₒw | 4.64 – 8.8 canada.ca | High potential for bioaccumulation and sorption to organic matter. |

| Log Kₒc | 3.75 – 8.17 canada.ca | Low to moderate mobility in soil and sediment. |

| Biodegradation Half-life | ≥ 182 days (water, soil); ≥ 365 days (sediment) canada.ca | High persistence in all environmental compartments. |

Development of Predictive Models for Environmental Fate

In the absence of empirical data for a specific chemical, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting environmental fate. acs.org These in silico models use the chemical structure to estimate physicochemical properties and degradation rates. nih.gov

Several platforms, such as the open-source OPEn structure–activity/property Relationship App (OPERA), have been developed to predict properties like water solubility, log Kₒw, and biodegradation half-life based on large, curated datasets. researchgate.net For classes of compounds like aromatic amines, QSAR and machine learning approaches have been developed to predict toxicological endpoints like mutagenicity, which can be linked to environmental risk. nih.gov

While specific, validated QSAR models for this compound were not found in the reviewed literature, existing models for aromatic amines and phenols could be applied to provide initial estimates of its properties and persistence. acs.org Such models are crucial for prioritizing chemicals for further testing and for conducting risk assessments when experimental data is scarce. nih.govrsc.org The reliability of these predictions depends on the model's applicability domain and the structural similarity of the target compound to the chemicals used to train the model.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 4-Amino-4'-hydroxy-3-methyldiphenylamine?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity, focusing on aromatic proton environments and methyl/hydroxy group signals.

-

High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase HPLC with UV detection (e.g., 275 nm, similar to related phenolic compounds ) to assess purity.

-

Mass Spectrometry (MS) : Employ ESI-MS or MALDI-TOF for molecular weight confirmation and fragmentation pattern analysis.

-

Elemental Analysis : Validate empirical formula consistency.

-

UV-Vis Spectroscopy : Characterize absorption maxima for functional group identification (e.g., phenolic or amino groups).

Table 1 : Key Analytical Parameters

Technique Key Parameters Application NMR DMSO-d6 solvent, 400 MHz Structural confirmation HPLC C18 column, 0.1% TFA in H2O/MeOH Purity assessment ESI-MS Positive ion mode, m/z range 200-500 Molecular ion detection

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (GHS eye irritation Category 2A ).

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS acute oral toxicity Category 4 ).

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P273/P501 ).

- Storage : Store in airtight containers at room temperature, away from oxidizers and light .

- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists (P302+P352 ).

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer :

-